molecular formula C23H20N4O2 B11309834 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide

Cat. No.: B11309834
M. Wt: 384.4 g/mol
InChI Key: USPXXYWAYPDKPY-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring, a naphthalene moiety, and a propanamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine intermediate.

    Formation of the Propanamide Group: The final step involves the acylation of the intermediate compound with a suitable acylating agent to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The naphthalene moiety can enhance the compound’s binding affinity and specificity, while the propanamide group can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(phenyl)propanamide
  • 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-2-yl)propanamide

Uniqueness

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the naphthalene moiety in the 1-position, as opposed to the 2-position, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C23H20N4O2/c1-15-10-12-18(13-11-15)21-14-24-27(23(29)26-21)16(2)22(28)25-20-9-5-7-17-6-3-4-8-19(17)20/h3-14,16H,1-2H3,(H,25,28)

InChI Key

USPXXYWAYPDKPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)C(C)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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